Cas no 2106254-15-1 (ethyl 2-{3-bromoimidazo1,2-apyridin-2-yl}acetate)

エチル2-{3-ブロモイミダゾ[1,2-a]ピリジン-2-イル}アセテートは、有機合成化学において重要な中間体として利用される化合物です。この化合物は、イミダゾ[1,2-a]ピリジン骨格にブロモ基とエステル基が導入された構造を持ち、医薬品や機能性材料の合成における多様な変換反応に適しています。特に、パラジウム触媒を用いたカップリング反応や求核置換反応などの官能基変換に高い反応性を示します。その高い純度と安定性から、実験室規模から工業スケールまでの合成プロセスにおいて信頼性の高い原料として使用可能です。また、結晶性が良好なため精製が容易であり、再現性の高い反応結果が得られる点が特長です。

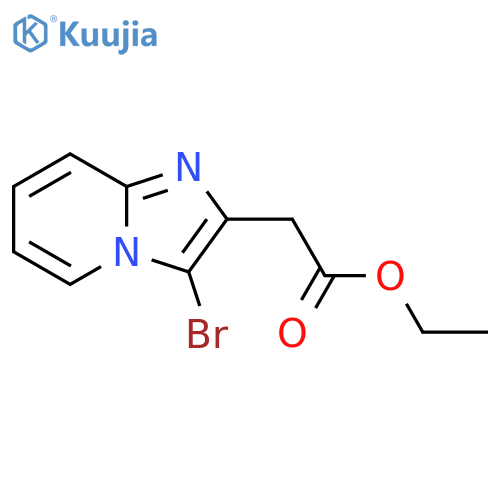

2106254-15-1 structure

商品名:ethyl 2-{3-bromoimidazo1,2-apyridin-2-yl}acetate

ethyl 2-{3-bromoimidazo1,2-apyridin-2-yl}acetate 化学的及び物理的性質

名前と識別子

-

- ethyl 2-{3-bromoimidazo[1,2-a]pyridin-2-yl}acetate

- ethyl 2-{3-bromoimidazo1,2-apyridin-2-yl}acetate

-

- インチ: 1S/C11H11BrN2O2/c1-2-16-10(15)7-8-11(12)14-6-4-3-5-9(14)13-8/h3-6H,2,7H2,1H3

- InChIKey: SOFHRTHUUSBVFM-UHFFFAOYSA-N

- ほほえんだ: C12=NC(CC(OCC)=O)=C(Br)N1C=CC=C2

ethyl 2-{3-bromoimidazo1,2-apyridin-2-yl}acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1695850-10.0g |

ethyl 2-{3-bromoimidazo[1,2-a]pyridin-2-yl}acetate |

2106254-15-1 | 95% | 10g |

$3191.0 | 2023-06-05 | |

| Enamine | EN300-1695850-0.1g |

ethyl 2-{3-bromoimidazo[1,2-a]pyridin-2-yl}acetate |

2106254-15-1 | 95% | 0.1g |

$257.0 | 2023-09-20 | |

| Aaron | AR01ELZO-50mg |

ethyl 2-{3-bromoimidazo[1,2-a]pyridin-2-yl}acetate |

2106254-15-1 | 95% | 50mg |

$265.00 | 2025-02-10 | |

| Enamine | EN300-1695850-5g |

ethyl 2-{3-bromoimidazo[1,2-a]pyridin-2-yl}acetate |

2106254-15-1 | 95% | 5g |

$2152.0 | 2023-09-20 | |

| Enamine | EN300-1695850-5.0g |

ethyl 2-{3-bromoimidazo[1,2-a]pyridin-2-yl}acetate |

2106254-15-1 | 95% | 5g |

$2152.0 | 2023-06-05 | |

| A2B Chem LLC | AX60200-2.5g |

ethyl 2-{3-bromoimidazo[1,2-a]pyridin-2-yl}acetate |

2106254-15-1 | 95% | 2.5g |

$1566.00 | 2024-04-20 | |

| A2B Chem LLC | AX60200-500mg |

ethyl 2-{3-bromoimidazo[1,2-a]pyridin-2-yl}acetate |

2106254-15-1 | 95% | 500mg |

$645.00 | 2024-04-20 | |

| Aaron | AR01ELZO-2.5g |

ethyl 2-{3-bromoimidazo[1,2-a]pyridin-2-yl}acetate |

2106254-15-1 | 95% | 2.5g |

$2025.00 | 2025-02-10 | |

| A2B Chem LLC | AX60200-10g |

ethyl 2-{3-bromoimidazo[1,2-a]pyridin-2-yl}acetate |

2106254-15-1 | 95% | 10g |

$3394.00 | 2024-04-20 | |

| Enamine | EN300-1695850-0.5g |

ethyl 2-{3-bromoimidazo[1,2-a]pyridin-2-yl}acetate |

2106254-15-1 | 95% | 0.5g |

$579.0 | 2023-09-20 |

ethyl 2-{3-bromoimidazo1,2-apyridin-2-yl}acetate 関連文献

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

-

3. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

2106254-15-1 (ethyl 2-{3-bromoimidazo1,2-apyridin-2-yl}acetate) 関連製品

- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)

- 855474-56-5(butyl(hexan-2-yl)amine)

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量